[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3,5-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide linkage between two aromatic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves a multi-step process:
Nitration and Reduction: The starting material, 2,5-dichloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride derivative, such as 3,5-dimethylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound can be incorporated into polymers or coatings to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The electron-withdrawing and donating groups on the aromatic rings can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-4-methoxyphenyl)sulfonylamine
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
Uniqueness
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to the specific combination of substituents on the aromatic rings, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups provides a balance that can be fine-tuned for specific applications.
Properties
Molecular Formula |
C16H17Cl2NO3S |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-14(18)16(9-13(15)17)23(20,21)19-12-6-10(2)5-11(3)7-12/h5-9,19H,4H2,1-3H3 |
InChI Key |
ATTHIZIVYGVBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.